4-Mercapto-4-methylpentanoic acid

Description

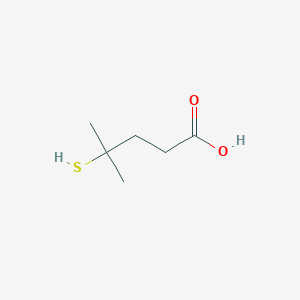

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-sulfanylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-6(2,9)4-3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIFSIGCMOMQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468847 | |

| Record name | 4-Mercapto-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140231-31-8 | |

| Record name | 4-Mercapto-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-4-sulfanylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 4-Mercapto-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercapto-4-methylpentanoic acid is a crucial bifunctional linker molecule extensively utilized in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its structure incorporates a terminal carboxylic acid and a sterically hindered thiol group. The carboxylic acid allows for straightforward amide bond formation with amine-containing molecules, such as payloads or modifying agents. The tertiary thiol group provides a site for selective conjugation to antibodies or other biomolecules, often through maleimide or disulfide exchange chemistry. The gem-dimethyl group adjacent to the thiol enhances the stability of the resulting conjugate by sterically hindering disulfide exchange reactions, a critical factor in improving the in vivo stability and therapeutic window of ADCs. This guide provides a detailed overview of a modern and efficient synthesis of this compound and its comprehensive characterization.

Synthesis of this compound

An efficient and modular synthesis of this compound has been reported, employing an intermolecular radical transfer reaction as the key step. This approach offers advantages over traditional methods, providing a more convergent and adaptable route. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

1. Synthesis of S-(3-carboxypropyl) O-ethyl xanthate

To a solution of 4-bromobutanoic acid (1.0 eq) in a suitable solvent such as acetone or ethanol, potassium O-ethyl xanthate (1.1 eq) is added. The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is acidified with a dilute acid (e.g., 1 M HCl) and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude S-(3-carboxypropyl) O-ethyl xanthate, which can be purified further by column chromatography if necessary.

2. Radical Addition of Xanthate to Isobutylene

In a pressure vessel, S-(3-carboxypropyl) O-ethyl xanthate (1.0 eq) is dissolved in 1,2-dichloroethane. Dilauroyl peroxide (DLP) (0.1 eq) is added as a radical initiator. The vessel is sealed, and liquefied isobutylene (excess, typically >5 eq) is introduced. The reaction mixture is heated to 80 °C and stirred for 4-6 hours. After cooling to room temperature, the vessel is carefully vented to release the excess isobutylene. The solvent is removed under reduced pressure, and the crude product, S-(4-ethoxythiocarbonylsulfanyl-4-methylpentyl) O-ethyl xanthate, is purified by column chromatography on silica gel.

3. Hydrolysis to this compound

The purified xanthate from the previous step is dissolved in a solvent mixture, such as ethanol and water. A strong base, for example, sodium hydroxide (excess, >3 eq), is added, and the mixture is refluxed for 2-4 hours. Alternatively, acidic hydrolysis can be performed. After cooling, the reaction mixture is acidified to a pH of approximately 2 with a strong acid (e.g., concentrated HCl). The product is then extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a solid or oil.

Characterization Data

The structure and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₂O₂S |

| Molecular Weight | 148.22 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| CAS Number | 140231-31-8 |

Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.35 | s | 6H | C(CH₃)₂ |

| 1.80-1.90 | m | 2H | -CH₂- |

| 2.40-2.50 | m | 2H | -CH₂-COOH |

| 1.65 | s | 1H | -SH |

| 11.5 (broad) | s | 1H | -COOH |

¹³C NMR (Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| 29.5 | C(CH₃)₂ |

| 34.0 | -CH₂- |

| 45.0 | -C(CH₃)₂-SH |

| 48.0 | -CH₂-COOH |

| 178.0 | -COOH |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2850 | Strong | C-H stretching (alkane) |

| 2600-2550 | Weak | S-H stretching |

| 1710 | Strong | C=O stretching (carboxylic acid) |

| 3300-2500 | Broad | O-H stretching (carboxylic acid) |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 148.0558 | [M]⁺ (Calculated for C₆H₁₂O₂S: 148.0558) |

| 133 | [M - CH₃]⁺ |

| 115 | [M - SH]⁺ |

| 87 | [M - COOH - H]⁺ |

Logical Relationships in Synthesis

The synthesis of this compound involves a sequence of key chemical transformations. The logical flow of these steps is crucial for a successful outcome.

4-mercapto-4-methylpentanoic acid chemical structure and properties

An In-depth Technical Guide to 4-Mercapto-4-methylpentanoic Acid

Introduction

This compound is a bifunctional organic compound featuring both a thiol (-SH) and a carboxylic acid (-COOH) group.[1] This unique structure, a branched thiol-carboxylic acid, provides it with dual reactivity, making it a versatile building block in various scientific fields.[2] Its thiol group allows for selective conjugation through disulfide or maleimide chemistry, while the carboxylic acid group is available for amide coupling.[2] This compound is particularly significant as a linker in the development of Antibody-Drug Conjugates (ADCs), where it connects a monoclonal antibody to a cytotoxic payload.[3][4] The gem-dimethyl moiety alpha to the thiol group enhances the stability of the resulting 'payload-antibody' bond.[4]

Chemical Structure and Identifiers

The structure of this compound consists of a pentanoic acid backbone with a thiol group and two methyl groups attached to the fourth carbon atom.

-

Canonical SMILES: CC(C)(CCC(=O)O)S[5]

-

InChI: InChI=1S/C6H12O2S/c1-6(2,9)4-3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8)[5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is typically a liquid or semi-solid at room temperature.[7]

| Property | Value | Source(s) |

| Molecular Weight | 148.22 g/mol | [1] |

| 148.23 g/mol | [5] | |

| Boiling Point | 256.438 °C at 760 mmHg | [1] |

| Density | 1.087 g/cm³ | [1] |

| Flash Point | 108.89 °C | [1] |

| pKa (Predicted) | 4.60 ± 0.10 | [1] |

| Physical Form | Liquid, Solid, or Semi-solid | [7] |

| Purity | ≥90% | [8] |

| Storage Temperature | -20 °C | [2][7] |

Synthesis and Reactivity

An efficient synthesis of this compound has been reported that utilizes an intermolecular radical transfer reaction as the key step, presenting advantages over more traditional routes.[3][4]

Logical Workflow for Synthesis

The synthesis can be conceptualized as a multi-step process, which is outlined in the diagram below. This approach is designed to be convergent, which is particularly important when working with complex and valuable molecules.[3]

Caption: A simplified workflow for the synthesis of this compound.

Reactivity and Applications

The dual functionality of this compound is key to its utility, especially in bioconjugation and drug delivery.[2]

-

Thiol Group (-SH): This group reacts selectively with maleimides, haloacetyl groups, and can form disulfide bonds.[2]

-

Carboxylic Acid Group (-COOH): This group is readily coupled with primary amines to form stable amide bonds.[2]

This reactivity makes it an essential linker for Antibody-Drug Conjugates (ADCs), where it covalently bridges the antibody and the cytotoxic payload.[4]

Caption: Role of this compound as a linker in ADCs.

Biological Significance

This compound is also recognized as a metabolite within the methionine metabolism pathway.[1] Altered levels of this compound in biological samples can serve as a biomarker, potentially indicating certain health conditions like hepatocellular carcinoma.[1]

Caption: The role of this compound as a potential biomarker.

Experimental Protocols

While specific, detailed protocols are proprietary or vary by application, the general methodologies for its use in bioconjugation are based on well-established chemical reactions.

General Protocol for Amide Coupling (Carboxylic Acid Reaction)

-

Activation of Carboxylic Acid: The carboxylic acid group of this compound is typically activated using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like NHS (N-hydroxysuccinimide) or Sulfo-NHS to form a more reactive ester.

-

Reaction with Amine: The activated linker is then reacted with a primary amine on the target molecule (e.g., a lysine residue on an antibody) in a suitable buffer (typically pH 7-8) to form a stable amide bond.

-

Purification: The resulting conjugate is purified using chromatographic techniques like size-exclusion or affinity chromatography to remove unreacted linker and reagents.

General Protocol for Thiol-Maleimide Conjugation

-

Thiol Activation/Reduction: Ensure the thiol group on this compound (or the cysteine on the protein) is in its reduced, free state. If disulfide bonds are present, they may need to be reduced using an agent like DTT or TCEP.

-

Conjugation Reaction: The free thiol is reacted with a maleimide-functionalized molecule. This reaction proceeds rapidly at neutral to slightly acidic pH (6.5-7.5) to form a stable thioether bond.

-

Quenching and Purification: The reaction may be quenched by adding an excess of a small-molecule thiol. The final conjugate is then purified to remove unwanted byproducts.

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

Hazard Statements: The compound is harmful if swallowed or inhaled, toxic in contact with skin, causes skin irritation, and can cause serious eye damage.[9] It may also cause respiratory irritation.[9]

-

Precautionary Measures: Always work in a well-ventilated area or under an inert atmosphere to prevent thiol oxidation.[2][9] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically at -20°C.[2][7][9] It should be protected from light.[2]

References

- 1. Cas 140231-31-8,4-MERCAPTO-4-METHYLVALERIC ACID | lookchem [lookchem.com]

- 2. This compound | CAS: 140231-31-8 | AxisPharm [axispharm.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. This compound | C6H12O2S | CID 11579156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound | 140231-31-8 [sigmaaldrich.com]

- 8. This compound, 140231-31-8 | BroadPharm [broadpharm.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Elusive Presence of 4-Mercapto-4-methylpentanoic Acid in the Plant Kingdom: A Technical Review of Analogous Polyfunctional Thiols

For Immediate Release

Introduction

This technical guide addresses the natural occurrence of 4-mercapto-4-methylpentanoic acid in plants. Following a comprehensive review of available scientific literature, it must be reported that there is currently no direct evidence documenting the presence of this specific compound in any plant species. Research into plant-based thiols, a class of sulfur-containing organic compounds known for their potent aromas, has primarily focused on structurally related molecules.

Therefore, this document will provide an in-depth overview of a closely related and extensively studied polyfunctional thiol: 4-mercapto-4-methylpentan-2-one (4MMP) . The principles governing the biosynthesis, analysis, and natural occurrence of 4MMP serve as the current best model for understanding how a compound like this compound might exist and function in plants. This guide is intended for researchers, scientists, and drug development professionals investigating plant-derived compounds and their potential applications.

Natural Occurrence of Analogous Thiols: 4-Mercapto-4-methylpentan-2-one (4MMP)

4-Mercapto-4-methylpentan-2-one (4MMP) is a potent, high-impact aroma compound found in several plant species and is particularly well-known for its contribution to the characteristic aromas of certain foods and beverages.[1][2] It is described as imparting notes of blackcurrant, box tree, and, at high concentrations, cat urine.[1][2]

The compound is not typically present in its free, volatile form within the plant tissue. Instead, it exists as a non-volatile, cysteine-conjugated precursor, S-4-(4-methylpentan-2-one)-L-cysteine (Cys-4MMP).[3][4] The release of the aromatic 4MMP from this precursor is an enzymatic process, often carried out by microbial action, such as by yeast during fermentation.[1][3]

Key plant species where 4MMP or its precursor have been identified include:

-

Vitis vinifera (Grape): Notably in the Sauvignon blanc variety, the Cys-4MMP precursor is present in the grape juice and is converted to the aroma-active 4MMP during alcoholic fermentation.[1][5]

-

Humulus lupulus (Hops): Numerous hop varieties contain significant levels of 4MMP, which contributes to the aroma profile of beer.[6][7] Cultivars such as Citra, Mosaic, Simcoe, and Cascade are known to be rich in this thiol.[7][8]

-

Ribes nigrum (Blackcurrant): The characteristic aroma of blackcurrants is partially attributed to the presence of 4MMP.[2]

Quantitative Data for 4-Mercapto-4-methylpentan-2-one (4MMP) in Hops

The concentration of 4MMP can vary significantly depending on the plant variety, geographical origin, and harvest year.[8] The following table summarizes representative quantitative data for free 4MMP found in various hop cultivars.

| Hop Cultivar | 4MMP Concentration (µg/kg) | Country of Origin | Reference |

| Simcoe | up to 37.1 | USA | [1] |

| Citra | High | USA | [1][7] |

| Mosaic | High | USA | [1][7] |

| Strata | High | USA | [1] |

| Apollo | High | USA | [8] |

| Summit | High | USA | [8] |

| Topaz | High | Australia | [8] |

| Cascade | Moderate | USA | [7][8] |

| Nelson Sauvin | Moderate | New Zealand | [7] |

| Saaz | Low | Czech Republic | [7] |

| Mandarina Bavaria | Low | Germany | [7] |

Biosynthesis of Polyfunctional Thiols in Plants

Polyfunctional thiols like 4MMP are synthesized in plants via the glutathione conjugation pathway. This process involves the detoxification of electrophilic compounds. The thiol precursor is then enzymatically released.

The proposed biosynthetic pathway begins with the conjugation of glutathione to an α,β-unsaturated ketone, followed by enzymatic cleavage to yield the cysteine conjugate. The final, volatile thiol is released from this precursor by the action of β-lyase enzymes.[9]

Experimental Protocols for Thiol Analysis

The analysis of volatile thiols like 4MMP in plant matrices is challenging due to their low concentrations, high reactivity, and volatility. The standard approach involves extraction, derivatization, and analysis by gas chromatography coupled with a sensitive detector.

Representative Protocol: HS-SPME-GC-MS for 4MMP in Hops

This protocol is a synthesized representation of methods described in the literature for analyzing polyfunctional thiols.[4][10]

1. Objective: To extract and quantify 4-mercapto-4-methylpentan-2-one (4MMP) from a plant matrix (e.g., hop pellets).

2. Materials and Reagents:

-

Hop pellets

-

Deionized water

-

Sodium chloride (NaCl)

-

Dichloromethane

-

Internal Standard (IS): e.g., [²H₁₀]4-MMP or propyl thioacetate

-

Derivatization agent (optional but recommended for stability): e.g., 4,4'-dithiodipyridine (DTDP)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., PDMS/DVB)

-

Gas Chromatograph with Mass Spectrometry (GC-MS) or Atomic Emission Detector (AED)

3. Sample Preparation:

-

Grind hop pellets to a fine powder using a cryogenic grinder to prevent loss of volatiles.

-

Weigh approximately 0.5 g of the hop powder into a 20 mL headspace vial.

-

Add 5 mL of deionized water and 1 g of NaCl to the vial. The salt increases the ionic strength of the solution, promoting the release of volatile compounds into the headspace.

-

Spike the sample with a known concentration of the internal standard solution.

-

Immediately seal the vial with the screw cap.

4. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or water bath equipped with a magnetic stirrer, set to 45-60°C.

-

Incubate the sample for 15 minutes to allow for equilibration between the sample and the headspace.

-

Expose the SPME fiber to the headspace of the vial for 30-45 minutes under constant agitation. The volatile thiols will adsorb onto the fiber coating.

5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Retract the fiber and immediately insert it into the heated injection port (e.g., 250°C) of the GC.

-

Desorb the analytes from the fiber onto the GC column for a period of 5 minutes.

-

GC Conditions (Example):

-

Column: DB-Wax or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 40°C, hold for 5 min, ramp to 240°C at 5°C/min, and hold for 5 min.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions for 4MMP (e.g., m/z 75, 132) and the internal standard.

-

6. Quantification:

-

Create a calibration curve using standards of known 4MMP concentrations prepared in a model matrix.

-

Calculate the concentration of 4MMP in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

While the natural occurrence of this compound in plants remains unconfirmed, the study of analogous polyfunctional thiols like 4MMP provides a robust framework for its potential discovery and characterization. The biosynthetic pathways and analytical methodologies detailed in this guide are directly applicable to the search for novel thiols.

Future research should focus on targeted analysis of plant extracts, particularly in species known to produce other sulfur-containing compounds, using highly sensitive mass spectrometry techniques. The derivatization of extracts may be crucial to stabilize reactive thiols and facilitate their detection. Elucidating the presence and function of such compounds could open new avenues for flavor chemistry, agricultural science, and drug development.

References

- 1. artoftasting.nl [artoftasting.nl]

- 2. acs.org [acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Variation in 4-mercapto-4-methyl-pentan-2-one release by Saccharomyces cerevisiae commercial wine strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4-Mercapto-4-methyl-2-Pentanone | C6H12OS | CID 88290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hopculture.com [hopculture.com]

- 8. Comparison of 4-Mercapto-4-methylpentan-2-one contents in hop cultivars from different growing regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microbial β C-S Lyases: Enzymes with Multifaceted Roles in Flavor Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biosynthesis of 4-Mercapto-4-methyl-2-pentanone (4MMP)

Introduction to 4-Mercapto-4-methyl-2-pentanone (4MMP)

4-Mercapto-4-methyl-2-pentanone, also known as 4MMP, is a potent, sulfur-containing volatile thiol. It is a key aroma compound, imparting characteristic notes of box tree, blackcurrant, and at high concentrations, cat urine, to Sauvignon blanc wines.[4][5][6] Beyond wine, 4MMP has been identified in hops, Japanese green tea, and is a component of cat urine.[5][7] In wine, its presence, even at ng/L concentrations, significantly impacts the aromatic profile and perceived quality.[8] The biosynthesis of 4MMP is not a de novo synthesis in the conventional sense but rather a release from non-volatile precursors present in grape juice through enzymatic action during fermentation.[9]

The Biosynthetic Pathway: From Grape to Wine

The formation of aromatic 4MMP occurs during alcoholic fermentation, mediated by the enzymatic activity of yeast, primarily Saccharomyces cerevisiae. The process involves the cleavage of odorless, sulfur-containing precursors that originate in the grape.

2.1. Precursors in Grape Juice

4MMP exists in grapes and must in the form of non-volatile conjugates. These precursors are primarily S-cysteine or S-glutathione adducts. The two main identified precursors are:

-

S-4-(4-methylpentan-2-one)-L-cysteine (Cys-4MMP): This is the direct precursor that yeast can act upon to release 4MMP.[9][10]

-

S-4-(4-methylpentan-2-one)-L-glutathione (Glut-4MMP): This glutathionylated conjugate is also present in grape juice.[10] It is believed to be a precursor to Cys-4MMP, which is then cleaved to release the volatile thiol.[9][10]

These precursors are synthesized in the grape berries and their concentration can be influenced by viticultural practices.

2.2. Enzymatic Release During Fermentation

The crucial step in the biosynthesis of 4MMP is the enzymatic cleavage of the carbon-sulfur (C-S) bond in the Cys-4MMP precursor. This reaction is catalyzed by enzymes with cysteine-S-conjugate β-lyase activity.[4]

-

Yeast β-lyases: During alcoholic fermentation, certain strains of Saccharomyces cerevisiae express β-lyase enzymes that recognize and cleave Cys-4MMP.[4] This enzymatic action releases the free, volatile 4MMP, along with pyruvate and ammonia.[8]

-

Bacterial β-lyases: Some bacteria, such as Shewanella putrefaciens, have also been shown to possess strong β-lyase activity capable of converting Cys-4MMP to 4MMP.[4]

The conversion rate of the precursor to the volatile thiol is typically very low, often less than 5%.[4] The efficiency of this release is highly dependent on the specific yeast strain used and the fermentation conditions, such as temperature.

Quantitative Data

The conversion of Cys-4MMP to 4MMP varies significantly among different microorganisms. The following table summarizes the conversion efficiency of various yeast and bacterial cell extracts.

| Microbial Strain | Organism Type | 4MMP Concentration (μM) |

| Saccharomyces cerevisiae 21584 | Yeast | 0.81 |

| Kluyveromyces lactis | Yeast | 0.32 |

| Schizosaccharomyces pombe | Yeast | 0.28 |

| Shewanella putrefaciens | Bacteria | 1.81 |

| Eubacterium limosum | Bacteria | 0.40 |

| Lactobacillus casei | Bacteria | 0.11 |

Data extracted from a study by Li et al. (2021), where cell extracts were incubated with the Cys-4MMP precursor.[4]

Experimental Protocols

4.1. Synthesis of Cys-4MMP Precursor

The synthesis of the cysteine-S-conjugate of 4MMP (Cys-4MMP) is essential for studying its conversion. A common method involves:

-

Reaction: L-cysteine is reacted with mesityl oxide in a suitable solvent.

-

Monitoring: The reaction progress is monitored using thin-layer chromatography (TLC) and developed with ninhydrin to visualize the amino acid-containing product.

-

Purification: The resulting Cys-4MMP is purified using flash chromatography.

-

Confirmation: The structure and purity of the synthesized precursor are confirmed by nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS).[4]

4.2. Screening of β-lyase Activity

A colorimetric assay is often used to screen for β-lyase activity in microbial cell extracts:

-

Cell Lysis: Yeast or bacterial cells are harvested and lysed to release intracellular enzymes.

-

Reaction Mixture: The cell extract is incubated with a substrate (e.g., Cys-4MMP or a model substrate like S-benzyl-L-cysteine) and pyridoxal-5'-phosphate (PLP), a cofactor for many β-lyases.

-

Detection: The reaction produces a free thiol. This thiol can be quantified by reacting it with a chromogenic agent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product measured spectrophotometrically.[4]

4.3. Quantification of 4MMP by LC-MS

Due to its low concentration and high reactivity, the quantification of 4MMP in a complex matrix like wine requires a sensitive and specific method:

-

Derivatization: To stabilize the reactive thiol group and improve chromatographic performance, 4MMP is often derivatized. A common derivatizing agent is 4,4'-dithiodipyridine (DTDP).[4]

-

Solid-Phase Extraction (SPE): The derivatized sample is cleaned up and concentrated using a C18 SPE cartridge to remove interfering matrix components.[4]

-

LC-MS Analysis: The purified, derivatized 4MMP is then analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Stable isotope dilution analysis (SIDA), using a deuterated internal standard of 4MMP, is often employed for accurate quantification.[11]

Pathway and Workflow Diagrams

Caption: Biosynthesis of 4MMP from precursors in grapes.

Caption: Workflow for the quantification of 4MMP in wine.

Conclusion

The biosynthesis of the potent aroma compound 4-mercapto-4-methyl-2-pentanone is a fascinating example of how non-volatile precursors in a raw material like grapes are transformed into key flavor compounds during microbial fermentation. The process is dependent on the presence of S-cysteinylated precursors in the juice and the expression of specific C-S β-lyase enzymes by fermenting yeasts. Understanding this pathway, from the influence of viticulture on precursor levels to the selection of yeast strains with high enzymatic activity, provides winemakers and researchers with crucial tools to modulate and enhance the desirable aromatic profiles of wines. While distinct from the synthetically important 4-mercapto-4-methylpentanoic acid, the study of 4MMP's formation offers significant insights into the generation of sulfur-containing flavor compounds in biological systems.

References

- 1. This compound | C6H12O2S | CID 11579156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 140231-31-8 [sigmaaldrich.com]

- 3. This compound | CAS: 140231-31-8 | AxisPharm [axispharm.com]

- 4. mdpi.com [mdpi.com]

- 5. acs.org [acs.org]

- 6. Varietal Thiols in Wine: Interventions in the vineyard and winery | Winemakers Research Exchange [winemakersresearchexchange.com]

- 7. Comparison of 4-Mercapto-4-methylpentan-2-one contents in hop cultivars from different growing regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genetic Determinants of Volatile-Thiol Release by Saccharomyces cerevisiae during Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of a routine analysis of 4-mercapto-4-methylpentan-2-one in wine by stable isotope dilution assay and mass tandem spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Mercapto-4-methylpentanoic Acid Precursors in Food Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercapto-4-methylpentanoic acid (4MMPA), and its corresponding ketone, 4-mercapto-4-methylpentan-2-one (4MMP), are potent sulfur-containing aroma compounds that play a significant role in the characteristic bouquet of various foods and beverages, most notably wine.[1][2][3] Characterized by notes of box tree, blackcurrant, and passion fruit, these thiols are not typically found in their free, volatile form in raw agricultural products.[1][4][5] Instead, they exist as non-volatile, odorless precursors, primarily as S-cysteine or S-glutathione conjugates.[6][7][8][9] The release of the aromatic thiol from these precursors is a critical step, often occurring during fermentation through the enzymatic action of microorganisms.[2][3][10] This guide provides a comprehensive overview of 4MMPA precursors, their formation, quantitative occurrence in different food matrices, and the analytical methodologies for their study.

Formation Pathway of 4-Mercapto-4-methylpentan-2-one (4MMP)

The formation of the potent aroma compound 4MMP from its non-volatile precursors is a multi-step process. It begins with the glutathione S-conjugate, which is then metabolized to the cysteine S-conjugate. The final and crucial step is the enzymatic cleavage of the cysteine S-conjugate by β-lyase, releasing the volatile thiol.

References

- 1. Enzymes Involved in Processing Glutathione Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchmap.jp [researchmap.jp]

- 5. enartis.com [enartis.com]

- 6. Enzymes and Pathways Involved in Processing of Glutathione Conjugates [ouci.dntb.gov.ua]

- 7. Enzymes Involved in Processing Glutathione Conjugates | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. air.unimi.it [air.unimi.it]

- 10. Methods for measuring cysteine S-conjugate β-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Aroma: A Technical Guide to the Predicted Olfactory Perception of 4-Mercapto-4-methylpentanoic Acid

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

While 4-mercapto-4-methylpentanoic acid remains uncharacterized in olfactory science literature, its chemical structure—a C5 carboxylic acid with a tertiary thiol group—suggests a potent and complex odor profile. This technical guide synthesizes current knowledge on the olfactory perception of structurally related thiols and carboxylic acids to build a predictive framework for the sensory characteristics and receptor interactions of this novel molecule. By examining established structure-activity relationships, this paper offers a scientifically grounded hypothesis on its likely odorant properties, potential olfactory receptors, and the experimental methodologies required for its definitive characterization. This document serves as a foundational resource for researchers poised to investigate the sensory landscape of this and other sulfur-containing carboxylic acids.

Introduction: Predicting the Olfactory Profile of a Novel Thiolated Carboxylic Acid

The human olfactory system is capable of detecting and discriminating a vast array of volatile molecules. Among these, sulfur-containing compounds, particularly thiols, are renowned for their exceptionally low odor detection thresholds and potent aroma profiles, which can range from fruity and tropical to savory and alliaceous.[1][2][3] Carboxylic acids, on the other hand, are typically associated with sour, cheesy, or fatty odors.[4] The molecule this compound presents a unique combination of these two functional groups: a carboxylic acid moiety and a tertiary thiol group on a five-carbon backbone.

To date, no empirical data on the olfactory perception of this compound has been published. However, by analyzing the known sensory data of analogous compounds, we can construct a robust predictive model of its likely olfactory characteristics. This guide will delve into the expected odor profile, potential odor thresholds, and the olfactory receptors that may be involved in its detection. Furthermore, it will provide detailed experimental protocols for the definitive sensory and receptor analysis of this compound.

Predicted Olfactory Characteristics and Quantitative Data

Based on the structure of this compound, its odor profile is anticipated to be a complex blend of sulfurous and acidic notes. The presence of the thiol group suggests a potent, potentially pungent aroma, while the carboxylic acid may contribute sour or savory undertones. The methyl group at the fourth carbon position could also influence the overall scent.

To provide a quantitative prediction, the following tables summarize the odor detection thresholds of structurally related thiols and carboxylic acids.

Table 1: Odor Detection Thresholds of Representative Thiol Compounds

| Compound | Chemical Formula | Odor Description | Odor Threshold (ng/L in air) |

| Methanethiol | CH₄S | Rotten cabbage | 2.0[2] |

| Ethanethiol | C₂H₆S | Rotten cabbage, garlic | - |

| 1-Propanethiol | C₃H₈S | Unpleasant, garlic-like | - |

| 1-Butanethiol | C₄H₁₀S | Strong, skunk-like | - |

| Benzenethiol | C₆H₆S | Repulsive, garlic-like | 0.00003[2] |

| 2-Furanmethanethiol | C₅H₆OS | Roasted coffee | 0.004[2] |

| Grapefruit Mercaptan | C₁₀H₁₈S | Fresh grapefruit | 0.00002[2] |

| 3-Sulfanylhexan-1-ol | C₆H₁₄OS | Grapefruit, passion fruit | - |

Table 2: Olfactory Detection Thresholds of Aliphatic Carboxylic Acids in Mice

| Compound | Carbon Chain Length | Odor Detection Threshold (ppm) |

| Ethanoic acid | C2 | ~0.1 |

| Propanoic acid | C3 | ~0.03 |

| n-Butanoic acid | C4 | ~0.01 |

| n-Pentanoic acid | C5 | ~0.03 |

| n-Hexanoic acid | C6 | ~0.1 |

| n-Heptanoic acid | C7 | ~0.3 |

| n-Octanoic acid | C8 | ~1.0 |

| Data derived from studies in CD-1 mice, which may indicate relative potencies for human perception.[4] |

Given that thiols generally exhibit significantly lower odor thresholds than their alcohol counterparts, and that branched-chain fatty acids can have distinct aroma profiles, it is plausible that this compound will have an odor detection threshold in the low ng/L to µg/L range in air.

Predicted Olfactory Receptors and Signaling Pathway

The detection of odorants is mediated by a large family of G-protein coupled receptors (GPCRs) known as olfactory receptors (ORs).[5] While the specific ORs for this compound are unknown, we can infer potential candidates from studies on related molecules. Receptors for short- and branched-chain fatty acids have been identified, such as Olfr78 in mice, which responds to acetate and propionate.[6][7] It is likely that a subset of ORs that bind to carboxylic acids and/or thiols will be activated by this molecule.

The canonical olfactory signal transduction pathway is initiated by the binding of an odorant to an OR, leading to a conformational change in the receptor. This activates the G-protein Gαolf, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens a cyclic nucleotide-gated ion channel, leading to an influx of cations and depolarization of the olfactory sensory neuron, ultimately resulting in a signal being sent to the brain.

Experimental Protocols

To empirically determine the olfactory perception of this compound, a combination of sensory analysis and in vitro receptor assays is required.

Gas Chromatography-Olfactometry (GC-O) for Odor Profile and Threshold Determination

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[8][9][10]

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., diethyl ether). Create a series of dilutions to be used for Aroma Extract Dilution Analysis (AEDA).

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port. The column effluent is split between the FID and the olfactometry port.

-

GC Conditions:

-

Column: A non-polar column (e.g., DB-5) and a polar column (e.g., DB-WAX) should be used to ensure separation from potential impurities and to obtain accurate retention indices.

-

Injector: Splitless mode.

-

Oven Program: A temperature gradient from 40°C to 250°C at a rate of 5°C/min.

-

Carrier Gas: Helium.

-

-

Olfactometry: A trained sensory panel sniffs the effluent from the olfactometry port. Panelists record the retention time, odor descriptor, and intensity for each detected aroma.

-

Data Analysis: The results from the sensory panel are compiled to create an aromagram. AEDA is performed by analyzing progressively diluted samples until no odor is detected, which allows for the determination of the odor activity value (OAV) and the odor detection threshold.

Luciferase Reporter Assay for Olfactory Receptor Activation

This high-throughput screening method is used to identify which ORs are activated by a specific odorant.[11][12][13]

Protocol:

-

Cell Culture and Transfection:

-

Culture Hana3A cells, which are HEK293 cells engineered to express accessory proteins necessary for OR function.

-

Co-transfect the cells in 96-well plates with a specific human OR construct, a luciferase reporter gene under the control of a CRE (cAMP response element) promoter, and a constitutively expressed Renilla luciferase for normalization.

-

-

Odorant Stimulation:

-

Prepare a solution of this compound in a suitable solvent (e.g., DMSO) at various concentrations.

-

Add the odorant solution to the transfected cells and incubate.

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase substrate.

-

Measure the luminescence of both firefly and Renilla luciferases using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

A significant increase in luciferase activity in the presence of the odorant compared to a vehicle control indicates that the OR is activated by the compound.

-

Generate dose-response curves to determine the EC₅₀ value.

-

Conclusion

While the olfactory perception of this compound is yet to be empirically determined, a predictive analysis based on its structural components—a thiol and a carboxylic acid—provides a strong foundation for future research. It is anticipated that this molecule will possess a potent, complex aroma with a low odor detection threshold. The experimental protocols outlined in this guide offer a clear pathway for the definitive characterization of its sensory properties and the identification of its cognate olfactory receptors. The elucidation of the olfactory profile of this compound will not only contribute to our fundamental understanding of olfaction but also have potential applications in the flavor and fragrance industry and in the development of novel chemical sensors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Olfactory sensitivity and odor structure-activity relationships for aliphatic carboxylic acids in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Olfactory receptor responding to gut microbiota-derived signals plays a role in renin secretion and blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel SCFA receptor, the microbiota, and blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds [mdpi.com]

- 9. gc-olfactometry; PHASER publications [glsciences.eu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. High-throughput analysis of mammalian olfactory receptors: measurement of receptor activation via luciferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

toxicology and safety data of 4-mercapto-4-methylpentanoic acid

An In-Depth Technical Guide to the Toxicological and Safety Assessment of 4-Mercapto-4-methylpentanoic Acid

Authored by: A Senior Application Scientist

Abstract

This compound (MMPA) is a bifunctional molecule featuring a terminal carboxylic acid and a sterically hindered thiol group. Its unique structure makes it a valuable precursor in various fields, notably in the synthesis of linkers for antibody-drug conjugates (ADCs) and in the development of self-assembled monolayers on gold surfaces. As the applications of MMPA expand, a thorough understanding of its toxicological profile is imperative for ensuring safe handling and for regulatory compliance in its downstream uses. This guide provides a comprehensive framework for the toxicological and safety evaluation of MMPA, designed for researchers, scientists, and drug development professionals. It outlines a systematic, tiered approach to safety assessment, integrating in silico, in vitro, and potential in vivo methodologies grounded in established regulatory guidelines. The narrative emphasizes the rationale behind experimental choices and provides detailed protocols and data interpretation frameworks to ensure a self-validating and robust safety assessment.

Introduction and Physicochemical Characterization

This compound (CAS No. 42774-76-5) is a chemical intermediate whose safety profile is not extensively documented in public literature. Given its structure, containing both a carboxylic acid and a thiol functional group, its potential toxicological properties warrant a systematic evaluation before large-scale use or incorporation into consumer or pharmaceutical products. The thiol group, in particular, is a structural alert, as thiols can be reactive, potentially binding to endogenous proteins and causing effects such as skin sensitization.

A foundational step in any toxicological assessment is the thorough characterization of the test substance's physicochemical properties. These parameters are crucial as they influence the substance's absorption, distribution, metabolism, and excretion (ADME) profile, and inform the design of subsequent toxicology studies.

Table 1: Key Physicochemical Properties of this compound

| Property | Value / Method | Rationale and Implication for Toxicological Studies |

| Molecular Formula | C6H12O2S | Defines the basic identity of the compound. |

| Molecular Weight | 148.22 g/mol | Influences diffusion and absorption characteristics. |

| Appearance | Colorless to light yellow liquid | Important for identification and for preparing test solutions. |

| Boiling Point | ~114-116 °C at 1 mmHg | Indicates volatility, which is relevant for assessing inhalation exposure risk. |

| Water Solubility | To be determined (e.g., OECD TG 105) | Critical for designing aquatic toxicity tests and for understanding its environmental fate. Poor solubility may require the use of a vehicle for in vivo studies. |

| Partition Coefficient (log Kow) | To be determined (e.g., OECD TG 117) | Indicates the potential for bioaccumulation. A high log Kow suggests a higher likelihood of partitioning into fatty tissues. |

| Vapor Pressure | To be determined (e.g., OECD TG 104) | Essential for assessing the risk of inhalation exposure for handlers. |

A Tiered Approach to Toxicological Evaluation

A modern approach to toxicology emphasizes the 3Rs (Replacement, Reduction, and Refinement of animal testing). This guide proposes a tiered strategy, starting with computational and in vitro methods to screen for potential hazards before proceeding to more complex, and potentially in vivo, studies.

Stereoisomers of 4-Mercapto-4-methylpentanoic Acid: A Technical Guide to Their Potential Aroma Profiles and Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated sensory properties of the stereoisomers of 4-mercapto-4-methylpentanoic acid. Due to a lack of specific published data on this compound, this document extrapolates information from structurally related chiral sulfur-containing molecules to predict potential aroma profiles and outline detailed experimental protocols for their synthesis, separation, and sensory evaluation. This guide serves as a foundational resource for researchers investigating the complex relationship between stereochemistry and olfaction, particularly within the realm of potent sulfur-containing aroma compounds.

Introduction

Volatile sulfur compounds are renowned for their potent and often character-defining aromas in a vast array of natural products, from fruits and vegetables to roasted coffee and wine. The sensory perception of these compounds, including their aroma quality and intensity, can be significantly influenced by their stereochemistry. Even subtle changes in the three-dimensional arrangement of atoms around a chiral center can lead to dramatic differences in olfactory response.

This compound possesses a single chiral center at the carbon atom bearing the thiol group, and therefore exists as a pair of enantiomers: (R)-4-mercapto-4-methylpentanoic acid and (S)-4-mercapto-4-methylpentanoic acid. While direct sensory analysis of these specific enantiomers is not documented in publicly available literature, the study of analogous chiral thiols provides a strong basis for predicting their potential aroma characteristics. It is known that enantiomers of chiral flavor compounds often exhibit different sensory properties.[1] In some instances, one chiral form may possess a lower flavor threshold than its epimer, or the aroma character may shift entirely.[1]

This guide will therefore leverage existing knowledge on similar compounds to provide a robust framework for the investigation of the stereoisomers of this compound.

Predicted Aroma Profiles of Stereoisomers

Based on the sensory data of structurally similar compounds, such as 4-mercapto-4-methyl-2-pentanone (a ketone analog) and various mercapto-alkanols, we can hypothesize the potential aroma profiles of the (R) and (S) enantiomers of this compound. Sulfur-containing compounds are known to be some of the most powerful odorants, with their perception often dependent on concentration and stereochemistry.[2]

Table 1: Predicted Aroma Characteristics of this compound Stereoisomers

| Stereoisomer | Predicted Aroma Descriptors | Predicted Odor Threshold | Basis for Prediction |

| (R)-4-mercapto-4-methylpentanoic acid | Tropical fruit, boxwood, green | Likely low (ng/L range) | Analogy with (R)-enantiomers of other mercaptans which often exhibit fruity notes.[1] |

| (S)-4-mercapto-4-methylpentanoic acid | Sulfurous, herbaceous, catty | Likely low (ng/L range) | Analogy with (S)-enantiomers of other mercaptans which are often described with sulfurous and green notes.[1] |

Experimental Protocols

To empirically determine the aroma profiles of the stereoisomers of this compound, a multi-step experimental approach is necessary.

Synthesis of Chiral this compound

The synthesis of chiral carboxylic acids can be achieved through various stereoselective methods. A potential synthetic route is outlined below.

Caption: A generalized workflow for the synthesis of chiral this compound.

Methodology:

-

Asymmetric Synthesis: A potential approach involves the asymmetric conjugate addition of a thiol equivalent to a suitable α,β-unsaturated ester, catalyzed by a chiral transition metal complex. Alternatively, enzymatic resolution of a racemic precursor alcohol followed by oxidation to the carboxylic acid could be employed.

-

Introduction of the Thiol Group: The thiol functionality can be introduced via a variety of methods, such as the reaction of a corresponding halide or tosylate with a sulfur nucleophile like sodium hydrosulfide or thioacetate followed by hydrolysis.

-

Purification and Characterization: The synthesized product would be purified by column chromatography and its structure and enantiomeric purity confirmed by NMR spectroscopy, mass spectrometry, and chiral HPLC.

Chiral Separation of Stereoisomers

The separation of the synthesized enantiomers is critical for individual sensory analysis. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method.

Table 2: Proposed Chiral HPLC Separation Protocol

| Parameter | Recommended Conditions |

| Column | Chiral stationary phase (e.g., polysaccharide-based like cellulose or amylose derivatives) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), potentially with an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.[3] |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detector (e.g., at 210 nm) |

| Temperature | 25 °C |

Sensory Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Caption: A schematic of a Gas Chromatography-Olfactometry (GC-O) system for sensory analysis.

Methodology:

-

Sample Preparation: The purified enantiomers are diluted in a suitable solvent to a series of concentrations.

-

GC Separation: The samples are injected into a GC equipped with a chiral capillary column to ensure the separation of the enantiomers.

-

Olfactometry: The effluent from the GC column is split between a mass spectrometer (for chemical identification) and a sniffing port. Trained sensory panelists sniff the effluent and record the aroma descriptors and their intensity at specific retention times.

-

Data Analysis: The results are compiled to create an aromagram, which is a plot of aroma intensity versus retention time. This, combined with the mass spectrometry data, allows for the positive identification and sensory characterization of each enantiomer. Odor thresholds can be determined using aroma extract dilution analysis (AEDA).

Signaling Pathways in Odor Perception

The perception of odors, including those of sulfur compounds, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located in the olfactory sensory neurons in the nasal cavity.

Caption: A simplified diagram of the olfactory signal transduction cascade.

Recent research suggests that the detection of some sulfur-containing odorants may involve metal ions, such as copper, as cofactors for specific olfactory receptors. For instance, the mouse olfactory receptor MOR244-3 requires copper to respond to certain thiols.[4] This highlights the complexity of sulfur compound perception and suggests that the interaction between the thiol group of this compound and its corresponding olfactory receptor(s) may also be influenced by such cofactors.

Conclusion

While direct experimental data on the stereoisomers of this compound remains elusive, this technical guide provides a robust framework for their investigation. By drawing parallels with structurally similar chiral sulfur compounds, it is predicted that the (R) and (S) enantiomers will exhibit distinct aroma profiles, likely in the fruity and sulfurous/green realms, respectively. The detailed experimental protocols for synthesis, chiral separation, and sensory analysis using GC-O offer a clear roadmap for researchers to empirically validate these predictions. Furthermore, understanding the underlying signaling pathways of olfaction provides a deeper context for interpreting the sensory data. The exploration of these stereoisomers will undoubtedly contribute to the growing body of knowledge on the profound impact of stereochemistry on aroma perception.

References

Enzymatic Liberation of 4-Mercapto-4-Methylpentanoic Acid and its Analogs from Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic release of the thiol-containing compound 4-mercapto-4-methylpentanoic acid (4MMPA) and the closely related, extensively studied analog, 4-mercapto-4-methyl-2-pentanone (4MMP), from their non-volatile precursors. The primary enzymatic players in this biotransformation are cysteine-S-conjugate β-lyases (C-S lyases), which are pivotal in various biological systems, including microorganisms and mammals. This document details the precursor molecules, the enzymatic reaction mechanism, and provides a summary of quantitative data. Furthermore, it offers detailed experimental protocols for the assessment of C-S lyase activity and the quantification of the released thiols. Visual diagrams are included to illustrate the enzymatic pathway and experimental workflows. While the focus is largely on the well-documented 4MMP due to a scarcity of data on 4MMPA, the principles and methodologies described are broadly applicable.

Introduction

Volatile sulfur compounds, particularly thiols, play a significant role in the aroma and flavor profiles of many natural products and are also implicated in various physiological and pathological processes.[1] 4-mercapto-4-methyl-2-pentanone (4MMP), known for its characteristic blackcurrant or box tree aroma, is a well-studied example of a potent, low-threshold aroma compound.[2][3] Its release from odorless precursors during fermentation processes, particularly in wine and beer, is of great interest.[1][4] The focus of this guide, this compound (4MMPA), is a structural analog of 4MMP. While commercially available, scientific literature on its enzymatic release and biological function is sparse.[5][6][7] One study has identified 4-mercapto-4-methylvaleric acid (a synonym for 4MMPA) as a potential biomarker for hepatocellular carcinoma.[8]

The enzymatic release of these thiols is primarily accomplished by a class of pyridoxal 5'-phosphate (PLP)-dependent enzymes known as cysteine-S-conjugate β-lyases (EC 4.4.1.13).[9][10] These enzymes catalyze the cleavage of a carbon-sulfur bond in cysteine S-conjugates, yielding a free thiol, pyruvate, and ammonia.[11][12] In microorganisms like the yeast Saccharomyces cerevisiae, genes such as IRC7 and STR3 encode for enzymes with this activity.[13][14]

This guide will delve into the technical aspects of this enzymatic process, providing researchers with the necessary information to study the release of 4MMPA and related thiols.

Precursors of 4-Mercapto-4-Methyl-Containing Thiols

The liberation of volatile thiols like 4MMP is a multi-step process that begins with non-volatile, conjugated precursors present in biological matrices. The two primary forms of these precursors are:

-

Glutathionylated Precursors: These are conjugates of the thiol with glutathione (GSH). For 4MMP, this precursor is S-4-(4-methyl-2-oxopentan-2-yl)-L-glutathione (Glut-4MMP).

-

Cysteinylated Precursors: These are conjugates of the thiol with cysteine. For 4MMP, this precursor is S-4-(4-methyl-2-oxopentan-2-yl)-L-cysteine (Cys-4MMP).

The glutathionylated precursors are typically converted to their cysteinylated counterparts within the cell before the final release of the free thiol.[14]

The Enzymatic Release Pathway

The enzymatic release of 4MMP from its cysteinylated precursor is catalyzed by cysteine-S-conjugate β-lyases. The overall reaction is as follows:

S-4-(4-methyl-2-oxopentan-2-yl)-L-cysteine + H₂O → 4-mercapto-4-methyl-2-pentanone + pyruvate + ammonia

This reaction proceeds via a β-elimination mechanism, which is dependent on the cofactor pyridoxal 5'-phosphate (PLP).

Below is a diagram illustrating the enzymatic release pathway.

Quantitative Data

The efficiency of enzymatic release of 4MMP can be influenced by the specific enzyme, the microbial strain, and the reaction conditions. While comprehensive kinetic data such as kcat and Km values are not widely available in the literature for 4MMP precursors, some studies have reported specific activities and conversion yields.

| Enzyme/Strain | Substrate | Specific Activity | Conversion Yield | Optimal pH | Optimal Temp. (°C) | Reference |

| S. cerevisiae (overexpressing IRC7L) | Cys-4MMP | 89.6 ± 12.4 nmol·min⁻¹·µg⁻¹ protein | - | - | - | [15][16] |

| Shewanella putrefaciens cell extract | Cys-4MMP | Highest among tested bacteria | High | 7.0-8.0 | 30-37 | [2][17] |

| S. cerevisiae 21584 cell extract | Cys-4MMP | Highest among tested yeasts | High | 7.0 | 30 | [2] |

| S. cerevisiae Str3p | Cys-4MMP | ~0.6% of activity with L-cystathionine | - | 8.2 (retains 80% activity) | - | [13] |

Note: "-" indicates data not reported in the cited sources. The specific activity of S. cerevisiae overexpressing IRC7L for cysteine was 214 ± 36 nmol·min⁻¹·µg⁻¹ protein.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic release of 4MMPA and its analogs.

Synthesis of S-4-(4-methyl-2-oxopentan-2-yl)-L-cysteine (Cys-4MMP)

The precursor Cys-4MMP can be synthesized for use as a substrate in enzymatic assays. A relatively environmentally friendly approach involves the following steps:

-

Reaction Setup: Dissolve L-cysteine in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Addition of Mesityl Oxide: Add mesityl oxide (4-methyl-3-penten-2-one) to the L-cysteine solution. The reaction proceeds via a Michael addition.

-

Incubation: Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours).

-

Purification: The resulting Cys-4MMP can be purified using techniques such as column chromatography (e.g., C18 reverse-phase).

-

Characterization: Confirm the structure and purity of the synthesized Cys-4MMP using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A detailed protocol for the synthesis can be adapted from the work of Hebditch et al. and Starkenmann, as cited in[2].

Preparation of Microbial Cell Extracts

Crude cell extracts containing C-S lyase activity can be prepared from various microorganisms.

-

Cell Culture: Grow the desired microbial strain (e.g., S. cerevisiae, S. putrefaciens) in an appropriate culture medium to the desired growth phase (e.g., late exponential phase).

-

Cell Harvesting: Centrifuge the culture to pellet the cells.

-

Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) to remove residual media components.

-

Cell Lysis: Resuspend the cells in a lysis buffer containing a cocktail of protease inhibitors and a PLP cofactor. Lyse the cells using mechanical methods such as bead beating or sonication on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. The resulting supernatant is the crude cell extract.

-

Protein Quantification: Determine the total protein concentration of the cell extract using a standard method like the Bradford or BCA assay for normalization of enzyme activity.

Assay of Cysteine-S-conjugate β-lyase Activity

Several methods can be employed to measure the activity of C-S lyases.

This assay measures the formation of pyruvate, a product of the β-lyase reaction.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), the Cys-4MMP substrate, and the enzyme preparation (cell extract or purified enzyme).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

-

Reaction Termination: Stop the reaction by adding an acidic solution (e.g., trichloroacetic acid).

-

Derivatization: Add 2,4-dinitrophenylhydrazine (DNPH) to the reaction mixture to derivatize the pyruvate.

-

Color Development: Add a strong base (e.g., NaOH) to develop a colored product.

-

Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 420-515 nm) using a spectrophotometer.

-

Quantification: Calculate the amount of pyruvate produced by comparing the absorbance to a standard curve generated with known concentrations of pyruvate.[18]

This assay, also known as Ellman's test, quantifies the free thiol groups released during the enzymatic reaction.[19][20][21][22][23]

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 8.0), the Cys-4MMP substrate, the enzyme preparation, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Incubation: Incubate the mixture at a controlled temperature.

-

Measurement: The reaction of the released thiol with DTNB produces 2-nitro-5-thiobenzoate (TNB), a yellow-colored product. Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Quantification: Calculate the concentration of the free thiol using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).

Quantification of Released 4MMP by GC-MS or LC-MS

For specific and sensitive quantification of the released 4MMP, chromatographic methods are employed.

-

Enzymatic Reaction: Perform the enzymatic reaction as described in section 5.3.1.

-

Derivatization: The volatile and reactive 4MMP is often derivatized to a more stable compound for analysis. A common derivatizing agent is 4,4'-dithiodipyridine (DTDP).

-

Extraction: Extract the derivatized 4MMP from the reaction mixture using solid-phase extraction (SPE) with a C18 cartridge.

-

Analysis:

-

GC-MS: Analyze the extracted and derivatized sample using gas chromatography-mass spectrometry. This often involves a silylation step to increase the volatility of the analyte.[24][25][26][27][28]

-

LC-MS: Analyze the sample using liquid chromatography-mass spectrometry, which can provide high sensitivity and specificity.

-

-

Quantification: Quantify the amount of 4MMP by comparing the peak area to a standard curve generated with known concentrations of derivatized 4MMP.[2]

Below is a diagram of a typical experimental workflow for quantifying 4MMP release.

Signaling Pathways and Biological Roles

Currently, there is a significant lack of information in the scientific literature regarding specific signaling pathways that involve this compound (4MMPA) or its precursors. The vast majority of research has focused on the role of the analogous compound, 4MMP, as a flavor and aroma compound in the food and beverage industry.

One report suggests that 4-mercapto-4-methylvaleric acid may serve as a biomarker for hepatocellular carcinoma, indicating a potential role in metabolic pathways associated with this disease.[8] However, the underlying mechanisms and any associated signaling cascades have not been elucidated.

Further research is required to explore the potential biological activities and signaling roles of 4MMPA in mammalian systems, which could be a promising area for drug discovery and development.

Conclusion

The enzymatic release of 4-mercapto-4-methyl-2-pentanone from its cysteine and glutathione precursors by cysteine-S-conjugate β-lyases is a well-characterized process, particularly in the context of microbial metabolism and its impact on food aroma. This technical guide has provided a detailed overview of the key components of this pathway, summarized the available quantitative data, and presented robust experimental protocols for its study.

While direct research on the enzymatic release of this compound is currently limited, the methodologies and principles outlined in this guide for the study of 4MMP provide a strong foundation for future investigations into 4MMPA. The potential association of 4MMPA with hepatocellular carcinoma highlights the need for further research into its metabolism and biological functions, which may uncover novel therapeutic targets and diagnostic markers. Researchers are encouraged to adapt the provided protocols to explore the enzymatic landscape of 4MMPA and elucidate its role in health and disease.

References

- 1. Microbial β C-S Lyases: Enzymes with Multifaceted Roles in Flavor Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. acs.org [acs.org]

- 4. portal.fis.tum.de [portal.fis.tum.de]

- 5. This compound | CAS: 140231-31-8 | AxisPharm [axispharm.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound | 140231-31-8 [sigmaaldrich.com]

- 8. lookchem.com [lookchem.com]

- 9. Cysteine S-conjugate beta-lyases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cysteine-S-conjugate beta-lyase - Wikipedia [en.wikipedia.org]

- 11. KEGG ENZYME: 4.4.1.13 [genome.jp]

- 12. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Saccharomyces cerevisiae STR3 and yeast cystathionine β-lyase enzymes: The potential for engineering increased flavor release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 15. Inactivating Mutations in Irc7p Are Common in Wine Yeasts, Attenuating Carbon-Sulfur β-Lyase Activity and Volatile Sulfur Compound Production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. biomedres.us [biomedres.us]

- 19. medchemexpress.com [medchemexpress.com]

- 20. broadpharm.com [broadpharm.com]

- 21. interchim.fr [interchim.fr]

- 22. assets.fishersci.com [assets.fishersci.com]

- 23. ethosbiosciences.com [ethosbiosciences.com]

- 24. Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 4-Mercapto-4-methylpentanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 4-mercapto-4-methylpentanoic acid in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and polar nature of the target analyte, a derivatization step is essential to facilitate its analysis by GC-MS. This protocol outlines a simultaneous derivatization of the thiol and carboxylic acid functional groups using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by liquid-liquid extraction. The method is designed to provide high sensitivity, specificity, and reproducibility for the analysis of this compound in complex biological samples. A stable isotope-labeled internal standard is recommended for optimal accuracy and precision.

Introduction

This compound is a sulfur-containing carboxylic acid that may be of interest in various fields, including flavor and fragrance chemistry, as well as in the study of biological systems where thiols play a critical role in redox signaling and detoxification pathways.[1] Accurate quantification of this and other low molecular weight thiols is crucial for understanding their biological functions and potential as biomarkers. Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar, non-volatile compounds like this compound by GC-MS is challenging.[2] Derivatization is a necessary step to increase the volatility and thermal stability of such analytes.[3][4] This protocol employs a silylation reaction, a common and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl, carboxyl, and thiol groups.[3][5]

Experimental Protocol

Materials and Reagents

-

This compound standard

-

Internal Standard (e.g., deuterated this compound, if available, or a structurally similar deuterated compound)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine, anhydrous

-

Ethyl acetate, HPLC grade

-

Hexane, HPLC grade

-

Sodium sulfate, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Biological matrix (e.g., plasma, urine, cell culture media)

Sample Preparation and Derivatization

-

Sample Collection and Storage: Collect biological samples using standard procedures. If not analyzed immediately, store samples at -80°C to minimize degradation of the analyte.

-

Internal Standard Spiking: Thaw the biological sample on ice. To 100 µL of the sample, add the internal standard to a final concentration appropriate for the expected analyte concentration range.

-

Acidification: Acidify the sample by adding 10 µL of 1 M HCl to bring the pH to approximately 3. This step ensures that the carboxylic acid is in its protonated form, which is more amenable to extraction.

-

Extraction: Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate to the acidified sample. Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Solvent Evaporation: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

-

Derivatization: To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 60 minutes.

-

Sample Reconstitution: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system. Alternatively, for improved sensitivity, the sample can be reconstituted in a smaller volume of a suitable solvent like hexane.

GC-MS Parameters

The following are recommended starting parameters that may require optimization for your specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Quantification

Quantification is performed using a calibration curve prepared with known concentrations of the this compound standard, also subjected to the same derivatization and extraction procedure. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Data Presentation

The following tables present hypothetical quantitative data for a GC-MS method for this compound, based on typical performance characteristics for similar derivatized small molecules.

Table 1: Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 250,112 | 0.061 |

| 5 | 78,987 | 255,432 | 0.309 |

| 10 | 155,432 | 249,876 | 0.622 |

| 50 | 798,765 | 252,345 | 3.165 |

| 100 | 1,601,234 | 251,987 | 6.354 |

| 500 | 8,123,456 | 253,111 | 32.095 |

Linearity (R²) > 0.995

Table 2: Method Validation Parameters

| Parameter | Result |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Accuracy (Recovery %) | 92 - 108% |

| Precision (RSD %) | < 10% |

| Linearity Range | 1 - 500 ng/mL |

Diagrams

Caption: Experimental workflow for the GC-MS quantification of this compound.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in biological samples. The simultaneous derivatization of the thiol and carboxylic acid groups using BSTFA is a critical step that enables the analysis of this otherwise non-volatile compound by gas chromatography. The use of a stable isotope-labeled internal standard and careful optimization of the sample preparation and instrumental parameters are key to achieving accurate and precise results. This method can be a valuable tool for researchers and scientists in various fields requiring the quantitative analysis of this and similar sulfur-containing metabolites.

References

Application Notes and Protocols for the Analysis of 4-Mercapto-4-Methylpentanoic Acid and Related Volatile Thiols

Introduction

4-Mercapto-4-methylpentanoic acid (4-MMPA) belongs to a class of polyfunctional thiols that, even at trace concentrations, can significantly impact the aroma profile of various products, including wines, foods, and beverages. The analysis of these compounds is challenging due to their low abundance (often at ng/L levels), high reactivity, and susceptibility to oxidation, all within complex sample matrices.[1][2][3]